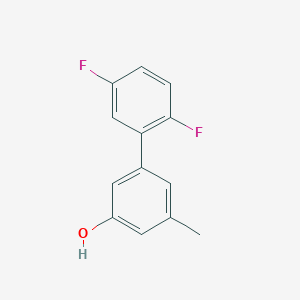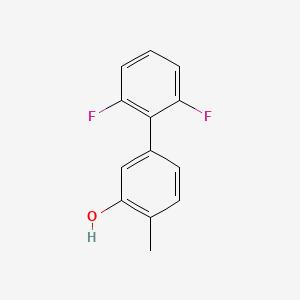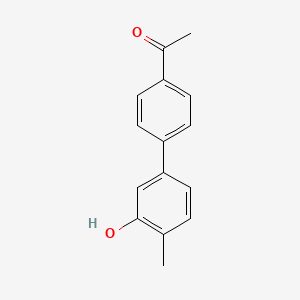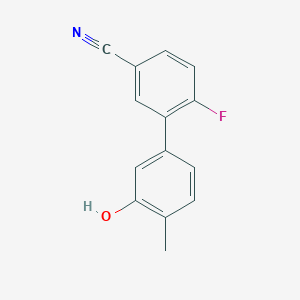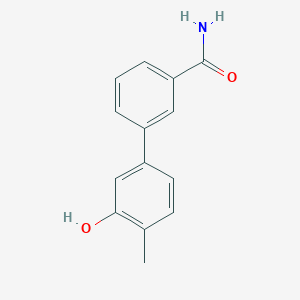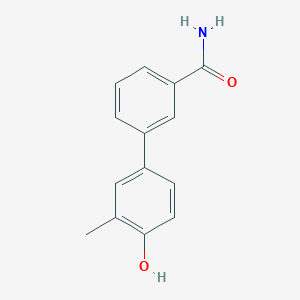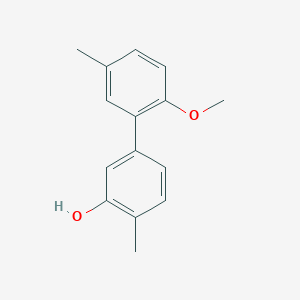
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (MDMPP) is a synthetic compound composed of a benzene ring with a methyl group attached to the 2-position and a 3,4-methylenedioxyphenyl group attached to the 4-position. It is a white crystalline solid and is soluble in most organic solvents. MDMPP is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been extensively studied and used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as anti-inflammatory drugs and other pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the preparation of catalysts and as a starting material in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an antioxidant, potentially inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to reduce the expression of certain genes involved in inflammation, such as the genes encoding for pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. Additionally, it is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science. However, there are some limitations to the use of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it is not water-soluble and must be handled with caution.
Direcciones Futuras
There are numerous potential future directions for research involving 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further investigate the mechanisms of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential uses of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in the synthesis of novel compounds and materials. Finally, further research could be done to improve the stability of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% and to explore new methods of synthesis.
Métodos De Síntesis
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized using several different methods. The most commonly used method involves the reaction of 4-chloro-2-methylphenol with 3,4-methylenedioxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride. This reaction yields 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in a yield of 95%.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-6-10(2-4-12(9)15)11-3-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVBPCIWLCKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


